1-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1H-tetrazole
Description
1-(4-Bromophenyl)-5-[(3-methylphenoxy)methyl]-1H-tetrazole is a tetrazole derivative characterized by a 4-bromophenyl group at the 1-position and a (3-methylphenoxy)methyl substituent at the 5-position. Tetrazoles are nitrogen-rich heterocycles widely used in medicinal chemistry, materials science, and agrochemicals due to their metabolic stability, hydrogen-bonding capacity, and role as bioisosteres for carboxylic acids .
Properties
IUPAC Name |
1-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O/c1-11-3-2-4-14(9-11)21-10-15-17-18-19-20(15)13-7-5-12(16)6-8-13/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRPYGRZOMTEJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NN=NN2C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1H-tetrazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzyl chloride and 3-methylphenol.
Formation of Intermediate: The 4-bromobenzyl chloride reacts with sodium azide to form 4-bromobenzyl azide.
Cyclization: The 4-bromobenzyl azide undergoes cyclization in the presence of a suitable catalyst to form the tetrazole ring.
Final Product: The intermediate is then reacted with 3-methylphenol under specific conditions to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
1-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1H-tetrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1H-tetrazole involves its interaction with specific molecular targets and pathways. The bromophenyl and methylphenoxy groups play a crucial role in its binding to target proteins or enzymes, leading to the modulation of their activity. The tetrazole ring may also contribute to its overall biological activity by stabilizing the compound and enhancing its interactions with molecular targets.
Comparison with Similar Compounds
Halogenated Aryl Groups
- 1-(4-Bromophenyl)-5-methyl-1H-tetrazole (): Melting Point: Not explicitly reported, but analogs like 1-(4-chlorophenyl)-5-methyl-1H-tetrazole melt at 148–150°C. Reactivity: The bromine substituent enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki coupling) compared to chloro or iodo analogs .
Key Difference : Bromine balances reactivity and stability better than chlorine (less reactive) or iodine (prone to elimination).
Substituent Effects at the 5-Position
Alkyl vs. Aryloxy Groups
- 5-((3-Fluoro-5-Nitrobenzyl)Sulfanyl)-1-(4-Bromophenyl)-1H-Tetrazole (): Yield: 89% (similar to target compound’s expected range). NMR Data: Aromatic protons appear at δ 7.56–8.20 ppm, with a sulfanyl methylene at δ 4.67 ppm . The sulfanyl group increases lipophilicity (logP) compared to phenoxymethyl.
- 5-(Chloromethyl)-1-(4-Bromophenyl)-1H-Tetrazole (CAS 890095-45-1, ): Chloromethyl group offers nucleophilic reactivity for further functionalization, unlike the ether-linked phenoxymethyl group.
Key Difference: Phenoxymethyl groups enhance solubility in polar solvents compared to alkyl chains and reduce metabolic degradation relative to sulfanyl groups.
Physicochemical and Spectroscopic Comparisons
Table 1: Selected Data for 5-Substituted 1-(4-Bromophenyl)-1H-Tetrazoles
†Based on analog 6m (), which has overlapping aromatic regions.
‡Yield for benzylation of 5-(4-bromophenyl)-1H-tetrazole.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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